molecular formula C6H9BrN2 B3242424 4-(bromomethyl)-1-ethyl-1H-pyrazole CAS No. 1515137-08-2

4-(bromomethyl)-1-ethyl-1H-pyrazole

Cat. No. B3242424
CAS RN: 1515137-08-2
M. Wt: 189.05
InChI Key: SUKKPHVSKOPBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(bromomethyl)-1-ethyl-1H-pyrazole” belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for “4-(bromomethyl)-1-ethyl-1H-pyrazole” are not available, bromination is a common method used in the synthesis of bromomethyl compounds . The bromination process often involves the use of a bromine solution .


Molecular Structure Analysis

The molecular structure of “4-(bromomethyl)-1-ethyl-1H-pyrazole” would likely consist of a pyrazole ring with a bromomethyl (-CH2Br) group attached at the 4-position and an ethyl group attached at the 1-position .


Chemical Reactions Analysis

Bromomethyl compounds are often used in organic synthesis due to their reactivity. They can undergo various reactions, including nucleophilic substitution reactions .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(bromomethyl)-1-ethyl-1H-pyrazole, focusing on six unique applications:

Pharmaceutical Intermediates

4-(Bromomethyl)-1-ethyl-1H-pyrazole is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its bromomethyl group allows for further functionalization, making it a valuable building block in the development of drugs, particularly those targeting neurological and inflammatory conditions .

Agrochemical Development

In agrochemical research, 4-(bromomethyl)-1-ethyl-1H-pyrazole serves as a precursor for the synthesis of herbicides and pesticides. Its structure can be modified to create compounds that are effective against a wide range of pests and weeds, contributing to more efficient and sustainable agricultural practices .

Material Science

This compound is also utilized in the field of material science for the development of advanced polymers and resins. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties, such as enhanced durability or conductivity .

Organic Synthesis

In organic chemistry, 4-(bromomethyl)-1-ethyl-1H-pyrazole is employed as a reagent for the introduction of pyrazole moieties into larger organic molecules. This is particularly useful in the synthesis of heterocyclic compounds, which are important in the development of new chemical entities for various applications .

Catalysis

The compound is used in catalysis research, particularly in the development of new catalytic systems for organic reactions. Its unique structure allows it to act as a ligand or a catalyst itself, facilitating reactions that are otherwise difficult to achieve .

Biochemical Research

In biochemical research, 4-(bromomethyl)-1-ethyl-1H-pyrazole is used to study enzyme interactions and protein modifications. Its reactive bromomethyl group can form covalent bonds with amino acids, making it a useful tool for probing the active sites of enzymes and understanding their mechanisms .

Safety and Hazards

Bromomethyl compounds can be hazardous. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

While specific future directions for “4-(bromomethyl)-1-ethyl-1H-pyrazole” are not available, bromomethyl compounds and pyrazoles are areas of active research in organic chemistry due to their potential applications in various fields .

properties

IUPAC Name

4-(bromomethyl)-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-2-9-5-6(3-7)4-8-9/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKKPHVSKOPBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(bromomethyl)-1-ethyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(bromomethyl)-1-ethyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-(bromomethyl)-1-ethyl-1H-pyrazole
Reactant of Route 4
4-(bromomethyl)-1-ethyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-(bromomethyl)-1-ethyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-(bromomethyl)-1-ethyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.